Lipophilicity vs. Halogenated Analogs
The target compound possesses an unsubstituted phenyl ketone, endowing it with a distinct lipophilicity profile compared to halogenated analogs. Its ACD/LogP is 3.57, whereas the 4-fluorophenyl analog (CAS not specified, C₁₇H₁₃FO₃, MW 284.28) is predictably more polar and the 4-chlorophenyl analog (CAS 82158-47-2, C₁₇H₁₃ClO₃) is more lipophilic. This difference in logP directly impacts membrane permeability, solubility, and off-target binding potential in cell-based assays .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.57 (ChemSpider predicted) |
| Comparator Or Baseline | 4-Fluorophenyl analog (C₁₇H₁₃FO₃): LogP ~3.1 (estimated); 4-Chlorophenyl analog (CAS 82158-47-2): LogP ~4.1 (estimated) |
| Quantified Difference | Target is ~0.5 log units more lipophilic than 4-F analog and ~0.5 log units less lipophilic than 4-Cl analog |
| Conditions | ACD/Labs Percepta prediction (pH 7.4) |
Why This Matters
The intermediate lipophilicity of the target compound may offer a balanced permeability-solubility profile for oral bioavailability optimization, a critical parameter when selecting a starting scaffold for lead optimization.
